molecular formula C8H7N3O3 B3120552 2-Ethoxy-5-nitropyridine-3-carbonitrile CAS No. 265664-09-3

2-Ethoxy-5-nitropyridine-3-carbonitrile

Cat. No.: B3120552
CAS No.: 265664-09-3
M. Wt: 193.16 g/mol
InChI Key: SLFBFLXMCZBAPG-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyridine-3-carbonitrile (CAS 265664-09-3) is a versatile nitropyridine derivative of high interest in medicinal and organic chemistry. With the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, this compound serves as a key synthetic intermediate for the construction of complex heterocyclic systems . The structure features both an ethoxy group and a nitrile group on the pyridine ring, offering two distinct sites for further chemical modification, while the nitro group is a classic handle for reduction to an amine or for nucleophilic aromatic substitution reactions. Nitropyridines, as a class of compounds, are recognized as convenient and readily available precursors for a wide range of bioactive molecules . They are frequently employed in the synthesis of compounds demonstrating diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . Specifically, 2- and 3-nitropyridine derivatives are valuable building blocks in the development of potent inhibitors for various biological targets, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . The structural motifs present in this compound make it a valuable scaffold for researchers developing new pharmacologically active agents and exploring novel chemical space in drug discovery campaigns. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethoxy-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-2-14-8-6(4-9)3-7(5-10-8)11(12)13/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFBFLXMCZBAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the nitration of 2-ethoxypyridine followed by the introduction of a carbonitrile group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

Another method involves the use of 2-chloro-5-nitropyridine as a starting material. This compound can undergo a nucleophilic substitution reaction with sodium cyanide to introduce the carbonitrile group at the third position. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and carbonitrile groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium cyanide in DMF, amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethoxy-5-aminopyridine-3-carbonitrile.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 265664-09-3

The compound features a nitro group and a carbonitrile group attached to a pyridine ring, which enhances its reactivity and potential for diverse applications.

Medicinal Chemistry

2-Ethoxy-5-nitropyridine-3-carbonitrile is investigated for its potential as a pharmaceutical intermediate. The structural motifs present in this compound are similar to those found in various bioactive molecules, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives of nitropyridine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
  • Cyclic GMP Phosphodiesterase Inhibition : Compounds similar to this compound have been explored for their ability to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to therapeutic effects in cardiovascular diseases .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as herbicides or insecticides. Nitropyridine derivatives are known for their efficacy in pest control due to their neurotoxic effects on insects.

Applications in Agriculture

  • Insecticides : The presence of the nitro group enhances the bioactivity of pyridine derivatives against pests. Research into similar compounds has shown effectiveness in controlling agricultural pests, indicating that this compound could serve as a lead compound .

Synthetic Chemistry

The unique functional groups present in this compound allow it to act as a versatile building block in organic synthesis.

Synthetic Applications

  • Ligand Development : The compound can be utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that serve as catalysts in various reactions .
  • Nucleophilic Substitution Reactions : The carbonitrile group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agents, PDE inhibitorsTherapeutic potential in cardiovascular diseases
AgrochemicalsInsecticidesEffective pest control
Synthetic ChemistryLigand development, nucleophilic substitutionVersatile building block for organic synthesis

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carbonitrile depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can participate in redox reactions, while the carbonitrile group can form interactions with nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-Ethoxy-5-nitropyridine-3-carbonitrile C₈H₇N₃O₃ 193.16 -OCH₂CH₃ (2), -NO₂ (5), -CN (3) Nitro, cyano, ethoxy
5-Chloro-3-nitropyridine-2-carbonitrile C₆H₂ClN₃O₂ 183.55 -Cl (5), -NO₂ (3), -CN (2) Nitro, cyano, chloro
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 -NH₂ (5), -CF₃ (3), -CN (2) Amino, cyano, trifluoromethyl

Key Observations :

Substituent Effects: The ethoxy group in the target compound is electron-donating (+I effect), which moderates the electron-withdrawing effects of the nitro and cyano groups. This balance enhances stability compared to 5-Chloro-3-nitropyridine-2-carbonitrile, where the chloro group (-Cl) is strongly electron-withdrawing (-I), increasing susceptibility to hydrolysis . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile features an electron-donating amino (-NH₂) group and a highly electron-withdrawing trifluoromethyl (-CF₃) group. This combination creates a polarized aromatic system, making it reactive in Suzuki-Miyaura couplings .

Stability and Reactivity: The target compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the chloro analog, which is less soluble due to its non-polar Cl substituent . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile exhibits reduced thermal stability due to the labile amino group, requiring storage under inert conditions .

Spectroscopic and Computational Insights

  • Infrared (IR) Spectroscopy: The cyano group (-CN) in all three compounds shows a strong absorption band near 2200–2250 cm⁻¹, characteristic of nitriles. The nitro group (-NO₂) in the target compound and 5-chloro analog exhibits asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, respectively . Computational studies using density-functional theory (DFT) (e.g., B3LYP functional) predict the electron density distribution and frontier molecular orbitals, explaining the reactivity trends. For instance, the LUMO of the target compound is localized on the nitro and cyano groups, favoring nucleophilic attacks at position 3 .
  • X-ray Crystallography :
    Software tools like SHELXL have been employed to resolve the crystal structures of similar nitropyridine derivatives, confirming substituent orientations and intermolecular interactions (e.g., hydrogen bonding involving nitro groups) .

Biological Activity

2-Ethoxy-5-nitropyridine-3-carbonitrile (CAS No. 265664-09-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with an ethoxy group, a nitro group, and a carbonitrile group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as an inhibitor of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly type 5 (PDE5) enzymes. The inhibition of PDE5 can lead to increased levels of cGMP, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antitumor Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of PDE5 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibit PDE5, demonstrating potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduces cell viability, indicating its potential as an anticancer agent. The IC50 values ranged from 10 to 30 µM across different cell lines .
  • Anti-inflammatory Activity : Research indicated that treatment with this compound reduced levels of inflammatory markers in cellular models, suggesting its utility in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
PDE5 InhibitionIncreased cGMP levels
Antitumor ActivityInduces apoptosis
Anti-inflammatory EffectsReduces cytokine production
Antimicrobial PropertiesActivity against bacteria

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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